5-甲基-2-(三氟甲基)呋喃-3-羧酸乙酯

描述

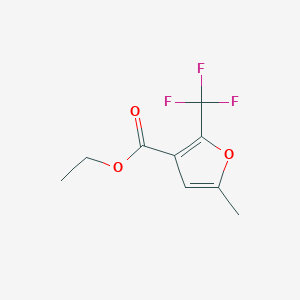

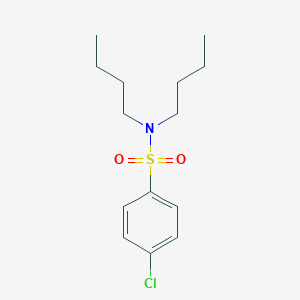

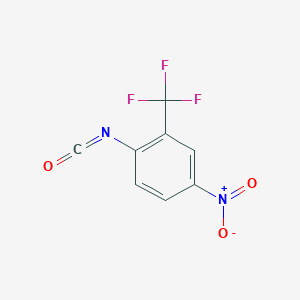

Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate (EMTF) is an organic compound with many interesting properties and potential applications. It is a colorless liquid with a sweet, fruity odor and a boiling point of 67-68°C. EMTF is a versatile compound that has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a solvent for organic reactions and as a reagent in organic synthesis. In addition, EMTF has been studied for its potential to be used as a pharmaceutical agent and as a potential therapeutic agent.

科学研究应用

Pharmacological Properties

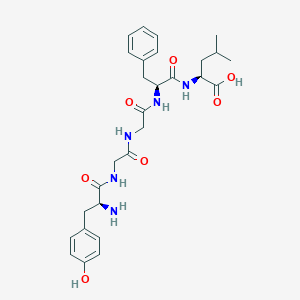

Furans and benzofurans bearing a fluorine atom or a trifluoromethyl group attract significant attention due to their important pharmacological properties . For example, 2-trifluoromethylfuran 1 is an oxytocin antagonist , 3-fluorofuran 2 inhibits HIV-1 reverse transcriptase at nanomolar level . 2-Trifluoromethylfuran 3 reveals antimalarial activity , derivatives 4 and 5 demonstrate antibacterial properties .

Synthesis of Fluorofurans and Fluorobenzofurans

The synthesis of furans and benzofurans with a fluorine atom or a trifluoromethyl group has been reviewed . The direct fluorination of furan proceeds non-selectively . Application of fluorine diluted with an inert gas to the furan monofluorination was found to be unsuitable .

FDA-Approved Trifluoromethyl Group-Containing Drugs

Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA for the last 20 years . This includes CF3-incorporated potential drug molecules, including their syntheses and uses for various diseases and disorders .

Synthesis of Trifluoromethyl-Containing Building Block

Cyclocondensation reaction by using a trifluoromethyl-containing building block has been reported .

Biological Potential of Indole Derivatives

Among the derivatives, compounds showed anti-inflammatory and analgesic activities along with ulcerogenic index .

Synthesis of 3-Ethoxycarbonylamino-5-Methyl-2-(Trifluoromethyl)Furan

Curtius rearrangement was applied to synthesis of 3-ethoxycarbonylamino-5-methyl-2-(trifluoromethyl)furan 283 from 3-furoic acid 282 . Other transformations of side chains and functional groups in trifluoromethyl-substituted furans were also reported .

属性

IUPAC Name |

ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O3/c1-3-14-8(13)6-4-5(2)15-7(6)9(10,11)12/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGRWYGEMRIAHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371913 | |

| Record name | Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |

CAS RN |

17515-73-0 | |

| Record name | Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)

![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)